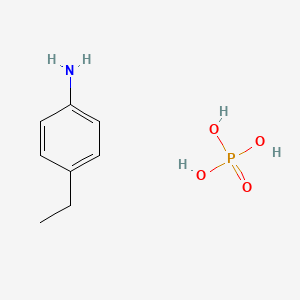
4-Ethylaniline;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylaniline;phosphoric acid is a compound that combines 4-ethylaniline, an aromatic amine, with phosphoric acid, a triprotic acid 4-Ethylaniline is a derivative of aniline, where an ethyl group is attached to the benzene ring Phosphoric acid is a common inorganic acid with the chemical formula H₃PO₄
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylaniline can be synthesized through several methods. One common method involves the reduction of nitrobenzene derivatives. For instance, 4-nitroethylbenzene can be reduced using hydrogen in the presence of a catalyst to yield 4-ethylaniline . Another method involves the nucleophilic substitution of haloarenes at high temperatures .
Phosphoric acid is typically produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock. This method yields phosphoric acid along with calcium sulfate as a byproduct .
Industrial Production Methods
In industrial settings, 4-ethylaniline is often produced by the reduction of nitro compounds using hydrogenation techniques. This process is carried out under controlled conditions to ensure high yield and purity . Phosphoric acid production on an industrial scale involves the wet process mentioned earlier, which is efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Ethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form ethylcyclohexylamine.
Substitution: It participates in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Ethylcyclohexylamine.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-Ethylaniline;phosphoric acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The phosphoric acid component can act as a catalyst or a reactant in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
4-Ethylaniline can be compared with other similar compounds such as:
Aniline: The parent compound, which lacks the ethyl group.
4-Methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-Chloroaniline: Contains a chlorine atom instead of an ethyl group.
The presence of the ethyl group in 4-ethylaniline makes it more hydrophobic and can influence its reactivity and interaction with other molecules .
Properties
CAS No. |
660439-89-4 |
|---|---|
Molecular Formula |
C8H14NO4P |
Molecular Weight |
219.17 g/mol |
IUPAC Name |
4-ethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-2-7-3-5-8(9)6-4-7;1-5(2,3)4/h3-6H,2,9H2,1H3;(H3,1,2,3,4) |
InChI Key |
SJLRHEHTFZVCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


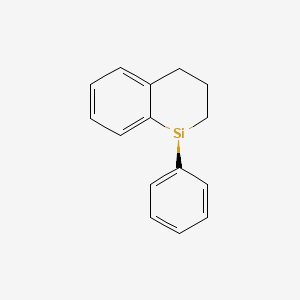
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
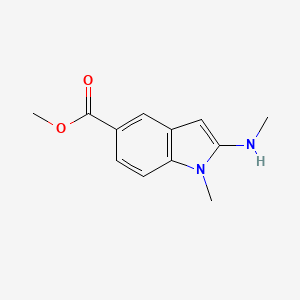
![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)

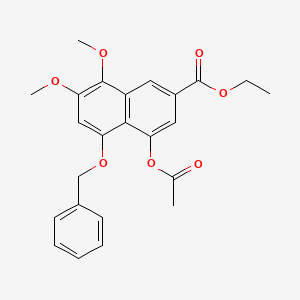
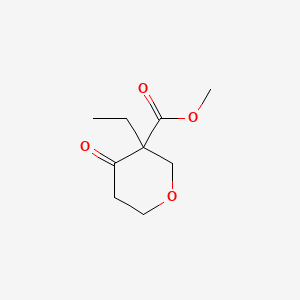
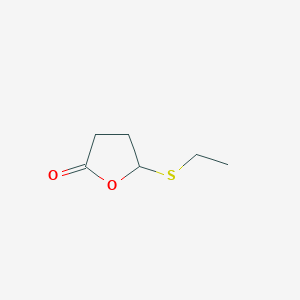
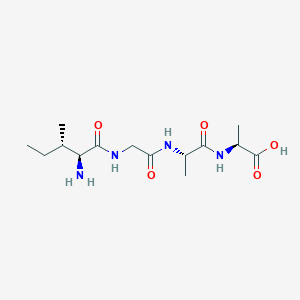
![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)

![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
